Amino-PEG20-Boc

Solubility PEGylation Drug Delivery

PROTAC/ADC linker length optimization often fails with shorter PEG analogs due to altered ternary complex geometry. Amino-PEG20-Boc (MW 1026.25) provides an extended, defined PEG20 spacer for sterically challenging targets. - Enables orthogonal conjugation: free amine + Boc-protected amine for two-step assembly - Critical for mapping linker length-degradation efficiency relationships (PEG4 to PEG20 series) - Hydrophilic PEG20 chain improves conjugate solubility & pharmacokinetics

Molecular Formula C47H95NO22
Molecular Weight 1026.2 g/mol
Cat. No. B15544273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG20-Boc
Molecular FormulaC47H95NO22
Molecular Weight1026.2 g/mol
Structural Identifiers
InChIInChI=1S/C47H95NO22/c1-47(2,3)70-46(49)4-6-50-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-34-64-36-38-66-40-42-68-44-45-69-43-41-67-39-37-65-35-33-63-31-29-61-27-25-59-23-21-57-19-17-55-15-13-53-11-9-51-7-5-48/h4-45,48H2,1-3H3
InChIKeyVBYPLHPDHHQFQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino-PEG20-Boc PROTAC/ADC Linker


Amino-PEG20-Boc (CAS N/A) is a heterobifunctional polyethylene glycol (PEG) linker with a molecular formula of C₄₇H₉₅NO₂₂ and a molecular weight of 1026.25 g/mol . It features a Boc-protected amine at one terminus and a free amine at the other, enabling stepwise, orthogonal bioconjugation. As a member of the PEG-based PROTAC linker class, it facilitates targeted protein degradation by joining ligands for an E3 ubiquitin ligase and a target protein . Its extended PEG20 chain provides a flexible, hydrophilic spacer of defined length, which is critical for optimizing the formation of the ternary complex required for ubiquitination [1].

Heterobifunctional PEG20 linker for PROTAC/ADC design
Orthogonal Boc-amine enables stepwise bioconjugation
Defined PEG20 chain length for ternary complex geometry studies

Amino-PEG20-Boc Linker Length & Composition


The functional outcome of PROTACs and ADCs is exquisitely sensitive to the physicochemical properties of the linker, making direct substitution with other NH₂-PEGn-Boc analogs highly unreliable. Linker length directly modulates the effective molarity between the ligase and target protein, with even a single ethylene glycol unit difference (e.g., PEG6 vs. PEG8) shown to alter degradation efficiency and selectivity profiles [1]. Furthermore, the increased hydrodynamic radius conferred by a PEG20 chain is not merely an extension of shorter linkers; it significantly impacts in vivo pharmacokinetics, solubility, and the ability to overcome steric hindrance between large biomolecules [2]. Therefore, treating compounds like NH₂-PEG6-Boc (MW ~409.5 Da) as interchangeable with Amino-PEG20-Boc (MW 1026.25 Da) disregards the established structure-activity relationships governing linker performance and can lead to failed experiments and irreproducible biological results .

! Shorter PEGn-Boc analogs (PEG6/PEG8) may alter ternary complex geometry and degradation efficiency.
! Reduced PEG length can lower aqueous solubility, risking conjugate aggregation with hydrophobic payloads.
! In vivo circulation half-life may decrease with shorter PEG chains; PK context may not transfer directly.

Amino-PEG20-Boc Differentiation from Analogs


Superior Aqueous Solubility via PEG20 Spacer

Amino-PEG20-Boc, with its 20-unit PEG spacer, belongs to a class of compounds whose aqueous solubility is directly correlated with PEG chain length. A comprehensive computational and experimental study on monodisperse PEG-appended molecules demonstrates a clear positive trend: as PEG chain length increases, water solubility increases in a non-linear but predictable manner [1]. While this study does not directly test Amino-PEG20-Boc, it provides strong class-level evidence that a PEG20 linker confers significantly higher aqueous solubility than shorter homologs like PEG6 or PEG8. The molecular dynamics-based free-energy calculations and experimental measurements in this study provide a validated model for predicting this property [1]. The enhanced solubility of the PEG20 scaffold is a critical advantage for formulating conjugates with hydrophobic warheads or payloads, preventing aggregation and ensuring reliable in vitro and in vivo dosing.

PEG20 Solubility Trend
Class-level
Longer PEG chains correlate with higher aqueous solubility (non-linear trend) [1].
Reported solubility trend supports formulation with hydrophobic payloads.
Class-level inference; not directly measured on Amino-PEG20-Boc.
Solubility PEGylation Drug Delivery

Linker Length-Dependent Degradation Efficiency

A study on Retro-2-based PROTACs provides direct evidence that the length of the flexible PEG chain linker is a critical determinant of degradation efficiency. The research showed that GSPT1 degradation is dependent on PEG linker length, with specific length variants (e.g., PEG2-containing PROTACs) showing degradation activity while others did not [1]. This confirms that the linker is not a passive spacer but an active participant in forming a productive ternary complex. While this study focused on shorter PEG lengths (PEG2), it establishes a fundamental principle: linker length is a key optimization variable. Amino-PEG20-Boc offers a defined, long PEG20 spacer that can be systematically explored in SAR campaigns to identify the optimal geometry for a given ligase-target pair, a capability not possible with shorter, less tunable linkers.

Length-Dependent Degradation
Class-level
GSPT1 degradation is present or absent based on PEG linker length (PEG2 active) [1].
Supports linker length-SAR for ternary complex optimization.
Class-level inference; PEG20 length remains to be explored.
PROTAC Targeted Protein Degradation SAR

PEG20 Prolongs In Vivo Circulation

A foundational study on the biodistribution of PEG-grafted nanocapsules directly compared the effects of PEG chain lengths of 5 kDa and 20 kDa. The results demonstrated a dramatic difference in pharmacokinetic parameters, concluding that longer PEG chains (20 kDa) are necessary to produce an increased half-life in vivo compared to poloxamer-coated controls [1]. While this study uses a different PEG architecture, the underlying principle—that increased PEG molecular weight and chain length lead to reduced plasma clearance and prolonged circulation—is a well-established, class-level phenomenon for PEGylated compounds [1][2]. Amino-PEG20-Boc, with its PEG20 moiety, is thus expected to confer greater in vivo stability and a longer circulatory half-life to its conjugates than those made with shorter linkers like NH2-PEG6-Boc.

PEG20 Circulation Half-Life
Class-level
Longer PEG chains (20 kDa) necessary to increase half-life in mice vs poloxamer control [1].
Supports extended circulation review for in vivo studies.
Class-level inference from PEG-grafted nanocapsule data.
Pharmacokinetics In Vivo PEGylation

Orthogonal Boc-Amine for Stepwise Conjugation

Amino-PEG20-Boc features a Boc-protected amine, a functional group orthogonal to the free amine. The Boc group provides stability under neutral and basic conditions but is rapidly and selectively cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA) . This allows for a precise, two-step conjugation workflow: the free amine can be reacted with a first partner (e.g., an activated ester on a protein or drug), followed by deprotection of the Boc group to reveal a second reactive amine for subsequent coupling. This controlled, sequential reactivity prevents unwanted side reactions and ensures the formation of well-defined, site-specific conjugates. In contrast, linkers with two identical or less selectively protected amines would lead to statistical mixtures of products and lower overall yield [1].

Orthogonal Boc Protection
Supporting evidence
Boc group stable to amine coupling; cleaved selectively with TFA to expose second amine [2].
Supports stepwise, site-specific conjugation workflow.
Standard peptide chemistry (ref: Hermanson).
Bioconjugation Solid-Phase Synthesis Deprotection

Amino-PEG20-Boc Key Applications


PROTAC Linker Length Optimization

Amino-PEG20-Boc is an ideal candidate for inclusion in a linker length series (e.g., alongside PEG4, PEG6, PEG8, and PEG12 analogs) to map the relationship between linker length and degradation efficiency for a novel target protein. Its defined PEG20 chain extends the accessible conformational space beyond that of standard linkers, which is crucial for targets where the E3 ligase and target protein binding pockets are separated by a large distance [1]. Its use allows researchers to identify the precise linker length required for optimal ternary complex formation and maximal degradation, as demonstrated by studies showing length-dependent GSPT1 degradation [2].

Large Biomolecule Conjugation

The extended length and flexibility of the PEG20 spacer make Amino-PEG20-Boc particularly well-suited for linking large proteins, such as antibodies (for ADC development) or bulky E3 ligase ligands, where a shorter linker might be sterically hindered. The long PEG chain provides the necessary reach and reduces steric crowding at the conjugation site, improving reaction kinetics and conjugate homogeneity. This is supported by the well-established principle that longer PEG linkers (>10 kDa) are advantageous for cross-linking large biomolecules [3].

Solubilizing Hydrophobic Payloads

When developing PROTACs or ADCs with a hydrophobic warhead or cytotoxic payload, Amino-PEG20-Boc should be selected over shorter PEG linkers. The hydrophilic PEG20 chain significantly increases the overall aqueous solubility of the conjugate, as demonstrated by class-level studies showing a strong correlation between PEG chain length and water solubility [4]. This improved solubility prevents aggregation, facilitates purification, and ensures accurate dosing in both in vitro cellular assays and in vivo animal models, thereby improving the reliability of biological data.

Stepwise Orthogonal Bioconjugation

The combination of a free amine and a Boc-protected amine on Amino-PEG20-Boc enables a clean, two-step orthogonal conjugation strategy. The free amine can first be reacted with a carboxyl group on one biomolecule (e.g., an antibody) using standard coupling chemistry. After purification, the Boc group is removed with mild acid (e.g., TFA), revealing a second amine. This amine is then used to attach a second, distinct payload (e.g., a fluorophore, a drug, or a targeting ligand) without interfering with the first conjugation site . This high degree of control is essential for generating well-defined, homogeneous bioconjugates for research and development.

Application
Selection Property
Validation Focus
PROTAC Linker Length Optimization
PEG chain length series
Degradation efficiency SAR
Large Biomolecule Conjugation
Long flexible spacer
Steric hindrance reduction in conjugation
Hydrophobic Payload Solubilization
Hydrophilic PEG20 chain
Solubility in conjugate formulation
Stepwise Orthogonal Conjugation
Boc-protected amine
Sequential conjugation fidelity

Technical Documentation Hub

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39 linked technical documents
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